1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione
Description
1-Methyl-2λ⁶-thia-1-azaspiro[4.5]decane-2,2,4-trione is a spirocyclic compound featuring a sulfur atom (thia), a nitrogen atom (aza), and three ketone groups (trione) within its bicyclic framework. These compounds are valued for their conformational rigidity, which enhances binding specificity to biological targets .
Properties
Molecular Formula |
C9H15NO3S |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
1-methyl-2,2-dioxo-2λ6-thia-1-azaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C9H15NO3S/c1-10-9(5-3-2-4-6-9)8(11)7-14(10,12)13/h2-7H2,1H3 |
InChI Key |
NVSDIRBYIVHLPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2(CCCCC2)C(=O)CS1(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This one-pot three-component reaction yields the desired spirocyclic compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of such synthetic routes often involves optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial synthesis may also employ continuous flow reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Scientific Research Applications
1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione has been explored for its potential in several scientific domains:
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing more complex molecules.
Medicine: The compound’s stability and reactivity profile make it a candidate for drug development, particularly in designing new chemotherapeutic agents.
Mechanism of Action
The mechanism by which 1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione exerts its effects is primarily through its interaction with biological macromolecules. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of critical cellular processes. This interaction is facilitated by the spirocyclic framework, which provides a rigid and stable platform for binding to target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Heteroatom Influence
- 1-Thia-4-azaspiro[4.5]decane Derivatives (e.g., Compounds 14–17): These analogs incorporate fluorophenyl and thiadiazole substituents, altering electronic properties and biological interactions. For example, compound 14 (C₃₀H₃₅FN₄O₉S₃) exhibits a molecular weight of 710.81, significantly larger than the target compound due to glycosylated thioglycoside moieties .
1-Oxa-3-azaspiro[4.5]decane-2,4,8-trione (Compound 18) :
Replacing sulfur with oxygen (1-oxa) reduces electron-withdrawing effects, which may diminish stability compared to sulfur-containing analogs like the target compound .- 8λ⁶-Thia-1-azaspiro[4.5]decane-8,8-dione: This analog (C₈H₁₅NO₂S, MW 189.28) shares a similar spiro core but differs in the position of the trione groups (8,8-dione vs. 2,2,4-trione), which could influence hydrogen-bonding capabilities and pharmacological activity .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| Target Compound | C₉H₁₃NO₃S* | ~231.27* | Not reported | 2λ⁶-Thia, 1-aza, trione groups |
| 14 (1-Thia-4-azaspiro analog) | C₃₀H₃₅FN₄O₉S₃ | 710.81 | Not reported | Fluorophenyl, thioglycoside |
| 6c (Spiro[4.5]decan-3-one) | C₂₃H₂₃N₃O₂S | 405.51 | 160–162 | Quinolinyl amino group |
| 8λ⁶-Thia-1-azaspiro dione | C₈H₁₅NO₂S | 189.28 | Not reported | 8,8-dione configuration |
*Inferred based on structural similarity.
Key Research Findings
- Structural Rigidity : Spirocyclic frameworks like the target compound enhance selectivity in drug design due to restricted conformational flexibility .
- Heteroatom Impact : Sulfur in thia-azaspiro compounds improves metabolic stability compared to oxygenated analogs .
- Anticancer Potential: Derivatives with fluorophenyl and thiadiazole groups exhibit promising cytotoxicity, suggesting that the target compound’s trione groups could synergize with these motifs .
Biological Activity
1-Methyl-2λ6-thia-1-azaspiro[4.5]decane-2,2,4-trione (CAS No. 1708268-69-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and therapeutic potentials.
Chemical Structure and Properties
The chemical formula for 1-Methyl-2λ6-thia-1-azaspiro[4.5]decane-2,2,4-trione is C₉H₁₅N₁O₃S with a molecular weight of 217.29 g/mol. Its structure features a spirocyclic framework, which is often associated with various biological activities.
Receptor Interactions
Research indicates that compounds related to the spiro[4.5]decane framework exhibit significant interactions with muscarinic receptors. For instance, studies have shown that derivatives of this compound can act as agonists at muscarinic M1 and M2 receptors, which are crucial for cognitive function and memory processes. The modulation of these receptors has implications for treating neurodegenerative diseases such as Alzheimer's disease .
Pharmacological Effects
1-Methyl-2λ6-thia-1-azaspiro[4.5]decane-2,2,4-trione has been evaluated for its central nervous system (CNS) effects. The compound's ability to ameliorate scopolamine-induced cognitive impairments in animal models suggests potential anti-amnesic properties. This effect is attributed to the compound's influence on cholinergic signaling pathways in the brain .
Table 1: Summary of Biological Activities
Case Studies
A notable study involved the synthesis and evaluation of various spirocyclic compounds, including 1-Methyl-2λ6-thia-1-azaspiro[4.5]decane derivatives. These compounds were tested for their affinity to muscarinic receptors and their efficacy in reversing memory deficits induced by scopolamine in rats. The results indicated that certain derivatives exhibited a better profile with reduced side effects compared to traditional cholinergic drugs .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of 1-Methyl-2λ6-thia-1-azaspiro[4.5]decane derivatives has been extensively studied. Modifications to the spirocyclic structure can enhance receptor selectivity and reduce unwanted side effects such as hypothermia and excessive salivation, which are often associated with non-selective muscarinic agonists .
Table 2: Structure-Activity Relationships
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-Methyl-2λ⁶-thia-1-azaspiro[4.5]decane-2,2,4-trione with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the spirocyclic backbone via cyclization of thiourea derivatives or thioamide intermediates. Key parameters include:
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to achieve >95% purity.
- Validation : Monitor reaction progress via TLC and confirm purity via HPLC (C18 column, 70:30 acetonitrile/water mobile phase) .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and spirocyclic connectivity. Look for characteristic shifts (e.g., thiocarbonyl carbons at δ ~200 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformation (e.g., spiro junction angles) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., ring puckering) or overlapping signals. Strategies include:
- Variable-Temperature NMR : Identify coalescence temperatures to distinguish conformational isomers.
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and compare with experimental data .
- Orthogonal Techniques : Pair NMR with IR spectroscopy (e.g., thiourea C=S stretch at ~1250 cm⁻¹) or X-ray analysis for cross-validation .
Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs of this compound?
- Methodological Answer : Focus on systematic substitution and comparative assays:
- Substituent Variation : Introduce groups at the 1-methyl or thia-azaspiro positions (e.g., halogens, aryl rings) to assess steric/electronic effects.
- Biological Assays : Test analogs in enzyme inhibition models (e.g., protease assays) or cellular uptake studies using fluorescent tagging.
- SAR Table :
| Substituent Position | Modification | Observed Effect (e.g., Bioactivity) |
|---|---|---|
| 1-Methyl | Replacement with CF₃ | Increased metabolic stability |
| Spiro Carbon | Ring expansion to [5.5] | Altered binding affinity |
Refer to analogs in spirocyclic thiourea derivatives for guidance .
Q. How should researchers design experiments to investigate the compound’s stability under physiological conditions?
- Methodological Answer : Simulate physiological environments and track degradation:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C. Monitor via HPLC for degradation products (e.g., hydrolysis of trione moiety).
- Oxidative Stress : Expose to H₂O₂ or liver microsomes to assess metabolic lability.
- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines (UV-vis irradiation, 1.2 million lux hours) .
Theoretical and Methodological Frameworks
Q. How can a conceptual framework guide the exploration of this compound’s reactivity or bioactivity?
- Methodological Answer : Link hypotheses to established theories:
- Electronic Effects : Apply Hammett σ constants to predict substituent impacts on thiourea reactivity.
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) and prioritize analogs for synthesis .
- Retrosynthetic Analysis : Apply Corey’s logic to deconstruct the spirocyclic core into feasible precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
